molecular formula C22H20ClN5O B10927535 5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10927535
M. Wt: 405.9 g/mol
InChI Key: AYFFBBUYRSZXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine can form an intermediate, which is then subjected to cyclization with a suitable reagent to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as recrystallization and chromatography may be employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-Chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-N~7~-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a dimethylphenyl group, along with the triazolopyrimidine core, makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C22H20ClN5O

Molecular Weight

405.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20ClN5O/c1-13-4-9-18(14(2)10-13)15(3)26-21(29)20-11-19(16-5-7-17(23)8-6-16)27-22-24-12-25-28(20)22/h4-12,15H,1-3H3,(H,26,29)

InChI Key

AYFFBBUYRSZXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.